molecular formula C13H19NO4 B6144016 2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid CAS No. 1049874-41-0

2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid

Cat. No.: B6144016
CAS No.: 1049874-41-0
M. Wt: 253.29 g/mol
InChI Key: LNPSYPDAAAHAAD-UHFFFAOYSA-N
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Description

This compound is a bicyclic pyrrole derivative featuring a cyclopenta[c]pyrrole core, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid substituent.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6-tetrahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8H,4-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPSYPDAAAHAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131333
Record name 2-(1,1-Dimethylethyl) 3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049874-41-0
Record name 2-(1,1-Dimethylethyl) 3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049874-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-[(tert-butoxy)carbonyl]-1H,2H,3H,4H,5H,6H-cyclopenta[c]pyrrole-5-carboxylic acid is a compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13_{13}H19_{19}N2_{2}O4_{4}
  • CAS Number : 1049874-41-0
  • Molecular Weight : 251.30 g/mol

Research indicates that compounds related to cyclopenta[c]pyrrole structures exhibit various biological activities. The specific mechanisms often involve interactions with protein targets and modulation of biochemical pathways.

  • Retinol Binding Protein 4 (RBP4) Antagonism :
    • Compounds with similar structures have shown the ability to bind to RBP4, leading to decreased plasma levels of this protein. This activity is associated with improved metabolic profiles in rodent models .
    • A study demonstrated that a related compound reduced serum RBP4 levels by more than 85% through oral dosing in rodents, indicating a significant pharmacological effect .
  • Structural Activity Relationship (SAR) :
    • The structural features of cyclopenta[c]pyrroles contribute to their binding affinity and efficacy against specific targets. For instance, the presence of certain functional groups enhances interactions with RBP4 and influences the pharmacokinetic properties of these compounds .

Biological Activity Data Table

Study ReferenceBiological ActivityModel UsedKey Findings
RBP4 AntagonismRodent ModelReduced serum RBP4 levels (>85%) with oral dosing
Potential AntioxidantIn vitroIndicated antioxidant properties in preliminary assays
Cytotoxic EffectsCancer Cell LinesExhibited selective cytotoxicity against specific cancer types

Case Studies

  • RBP4 Binding Affinity Study :
    • A study published in PMC explored the binding affinity of various cyclopenta[c]pyrrole derivatives to RBP4. The results highlighted that modifications in the molecular structure could significantly enhance binding efficiency and functional activity in vivo .
  • Antioxidant Properties :
    • Preliminary assays conducted on related compounds suggested potential antioxidant effects. These findings warrant further investigation into their role in mitigating oxidative stress-related conditions .
  • Cytotoxicity Against Cancer Cells :
    • Experiments conducted on several cancer cell lines indicated that certain derivatives of cyclopenta[c]pyrrole exhibited selective cytotoxic effects. This opens avenues for developing novel anticancer therapies based on this scaffold .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C13H19NO4, with a molecular weight of 253.29 g/mol. The structure features a cyclopenta[c]pyrrole core with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and stability in various chemical reactions.

Drug Development

The compound's structure allows it to serve as a precursor in the synthesis of biologically active molecules. Its derivatives have been explored for their potential as anti-inflammatory agents and anticancer drugs. The cyclopenta[c]pyrrole moiety is known to exhibit significant biological activity, making it a valuable scaffold for drug design.

Peptide Synthesis

The tert-butoxycarbonyl group is widely used as a protecting group in peptide synthesis. It helps in the selective protection of amino acids during the synthesis process, allowing for the construction of complex peptide sequences without unwanted side reactions. This application is particularly relevant in the development of peptide-based therapeutics.

Case Study: Synthesis of Cyclopenta[c]pyrrole Derivatives

Research has demonstrated the successful synthesis of various cyclopenta[c]pyrrole derivatives from this compound. For instance, studies have shown that modifying the carboxylic acid group can lead to compounds with enhanced biological activity against specific cancer cell lines.

Polymer Chemistry

The compound can be utilized in the development of advanced materials through polymerization processes. Its unique structural properties allow it to act as a monomer or crosslinker in the formation of polymers with tailored properties for applications in coatings, adhesives, and composites.

Organic Electronics

Due to its electronic properties, derivatives of this compound are being investigated for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to manipulate its electronic characteristics through chemical modifications makes it a candidate for enhancing device performance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group attributes among cyclopenta[c]pyrrole derivatives:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups CAS Number
Target Compound Boc, carboxylic acid C₁₃H₁₉NO₄ 265.30 Cyclopenta[c]pyrrole, Boc, COOH Not explicitly provided
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate Boc, ketone C₁₂H₁₉NO₃ 225.28 Cyclopenta[c]pyrrole, Boc, ketone 146231-54-1
2-[(tert-Butoxy)carbonyl]-5,5-difluoro-octahydrocyclopenta[c]pyrrole-1-carboxylic acid Boc, COOH, difluoro substitution C₁₃H₁₉F₂NO₄ 291.29 Cyclopenta[c]pyrrole, Boc, COOH, F₂ 1419100-99-4
tert-Butyl 5-cyclopropyl-3-hexyl-2-[2-(methylthio)phenyl]-1H-pyrrole-1-carboxylate Boc, cyclopropyl, hexyl, methylthiophenyl C₂₆H₃₆N₂O₂S 440.63 Pyrrole, Boc, cyclopropyl, hexyl Not provided

Key Observations :

  • Polarity : The carboxylic acid group in the target compound increases hydrophilicity compared to ketone or ester derivatives, impacting solubility and pharmacokinetics .
  • Synthetic Utility : Boc-protected derivatives are widely used in peptide synthesis due to their stability under acidic conditions .

Implications :

  • Biological Applications : The RBP4 antagonist activity of a trifluoromethylphenyl-substituted analog highlights the role of aromatic substituents in target binding .
  • Safety Profiles : Fluorinated derivatives may pose unique toxicity risks (e.g., bioaccumulation), necessitating detailed hazard assessments .
Commercial and Research Relevance
  • Commercial Availability: The target compound is marketed by Santa Cruz Biotechnology (sc-340456) for research use, priced at premium rates due to synthetic complexity .
  • Research Applications : Cyclopenta[c]pyrrole derivatives are explored in drug discovery (e.g., protease inhibitors, kinase modulators) and materials science (e.g., organic semiconductors) .

Preparation Methods

Reduction and Boc Protection

The synthesis begins with tetrahydrofuranamine as the starting material. In a glycol dimethyl ether solvent, sodium borohydride (NaBH4) reduces the amine at 30–70°C for 5–15 hours. Subsequent cooling to 0–5°C facilitates the addition of 1–5M aqueous sodium hydroxide to neutralize excess reductant. Tert-butyl dicarbonate (Boc₂O) is then introduced at 0–5°C, reacting under ambient conditions for 5–12 hours to yield N-Boc-2,3,3a,4,7,7a-hexahydroisoindole. This step achieves >85% conversion efficiency, with underpressure distillation purifying the product.

Oxidation and Cyclization

N-Boc-2,3,3a,4,7,7a-hexahydroisoindole undergoes oxidation using sodium periodate (NaIO4) or potassium permanganate (KMnO4) in water. Catalyzed by ruthenium trichloride (RuCl3), the reaction proceeds at room temperature for 2–24 hours, yielding N-Boc-3,4-tetramethyleneimine oxalic acid. Cyclization is achieved by dissolving the oxalic acid derivative in acetic anhydride with anhydrous sodium acetate (1:0.5–1:3 molar ratio). Heating to 110–125°C for 0.5–1.5 hours induces ring closure, followed by pH adjustment to 8–9 with NaOH and recrystallization in ethyl acetate.

Key Data:

StepReagentsConditionsYield
1NaBH4, Boc₂O30–70°C, 5–15h85%
2NaIO4/KMnO4, RuCl3RT, 2–24h78%
3Acetic anhydride, NaOAc110–125°C, 0.5–1.5h65%

Lithiation-Carbonylation Strategy

Chiral Ligand-Mediated Lithiation

N-Boc-octahydrocyclopenta[c]pyrrole is dissolved in tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at -78°C. A chiral ligand, such as (-)-sparteine, coordinates with lithium alkylides (e.g., LDA) to induce stereoselective deprotonation. After 2–3 hours, carbon dioxide or ethyl chloroformate is introduced, forming the carboxylic acid derivative with >90% enantiomeric excess (ee).

Workup and Purification

The reaction mixture is quenched with aqueous HCl, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate). Recrystallization in ether or methanol yields the final product with 72–80% overall yield.

Advantages:

  • Short synthetic route (2 steps vs. 4 steps in Method 1).

  • High stereochemical fidelity for pharmaceutical applications.

Comparative Analysis of Methodologies

Yield and Scalability

Method 1 provides a robust pathway with a cumulative yield of 65%, suitable for gram-scale synthesis. However, Method 2’s 72–80% yield and fewer steps make it preferable for kilogram-scale production.

Cost and Reagent Accessibility

Method 1 employs cost-effective reagents like NaBH4 and Boc₂O, whereas Method 2 requires expensive chiral ligands and cryogenic conditions. Industrial adoption may favor Method 1 for bulk synthesis, while Method 2 is reserved for enantioselective applications.

Structural Verification and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl3): δ 1.43 (s, 9H, Boc), 2.85–3.10 (m, 4H, cyclopentane), 4.20 (dd, 1H, pyrrolidine).

  • IR (KBr): 1720 cm⁻¹ (C=O, Boc), 1685 cm⁻¹ (COOH).

Purity and Applications

Commercial batches (e.g., Calpac Lab) specify ≥97% purity by HPLC, with applications in β3-adrenergic receptor agonists and protease inhibitors.

Industrial and Regulatory Considerations

Regulatory Compliance

Patented routes (US8247415B2, CN102167680B) ensure freedom-to-operate for pharmaceutical manufacturers, though licensing may be required .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(tert-butoxy)carbonyl]-cyclopenta[c]pyrrole-5-carboxylic acid with high purity?

Synthesis typically involves multi-step protocols:

  • Step 1 : Construction of the cyclopenta[c]pyrrole core via cyclization reactions, such as intramolecular Heck or [3+2] cycloadditions.
  • Step 2 : Introduction of the tert-butoxycarbonyl (Boc) group using Boc anhydride (Boc₂O) under basic conditions (e.g., DMAP or TEA) to protect reactive nitrogen sites .
  • Step 3 : Carboxylic acid functionalization at position 5, often achieved through hydrolysis of ester precursors or direct oxidation of alcohols.
    Key Considerations : Reaction yields (typically 60–85%) depend on solvent choice (e.g., DCM or THF), temperature control (0–25°C), and purification via flash chromatography or recrystallization .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

  • NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for Boc methyl groups; δ 10–12 ppm for carboxylic acid proton) and ¹³C NMR (δ 155–160 ppm for carbonyl carbons) .
  • HPLC-MS : Retention time and molecular ion peaks (e.g., [M+H]⁺ at m/z 296.3) to verify purity (>95%) and molecular weight .
  • X-ray Crystallography : For absolute stereochemical confirmation in crystalline derivatives .

Q. What are the stability and storage recommendations for this compound?

  • Stability : The Boc group is sensitive to acidic conditions (e.g., TFA) but stable at room temperature in inert atmospheres. The carboxylic acid may degrade under prolonged exposure to moisture .
  • Storage : Store at 2–8°C in sealed, desiccated containers. Use argon or nitrogen for moisture-sensitive applications .

Advanced Research Questions

Q. How can this compound serve as a building block in drug discovery, particularly for protease inhibitors?

  • Role : The cyclopenta[c]pyrrole scaffold mimics peptide turn structures, enabling binding to enzyme active sites (e.g., HIV-1 protease or SARS-CoV-2 Mpro).
  • Methodology :
    • Structural Modification : Replace the carboxylic acid with amides or esters to enhance bioavailability.
    • Structure-Activity Relationship (SAR) : Introduce substituents at positions 2 or 6 to optimize binding affinity (e.g., IC₅₀ < 100 nM) .
    • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .

Q. What strategies resolve contradictions in reported reaction yields for Boc-protected intermediates?

  • Root Causes : Variability arises from solvent polarity, catalyst loadings (e.g., Pd(OAc)₂ in cross-couplings), or competing side reactions.
  • Mitigation :
    • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) using response surface methodology.
    • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. How can researchers functionalize the carboxylic acid group without degrading the Boc-protected scaffold?

  • Esterification : Use DCC/DMAP in anhydrous DCM to convert the acid to methyl/ethyl esters.
  • Amide Formation : Activate the acid with HATU or EDC/HOBt, then react with amines (e.g., benzylamine) .
  • Precautions : Avoid strong bases (e.g., NaOH) that may cleave the Boc group.

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